molecular formula C20H20N2O3S B2944607 4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034433-96-8

4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2944607
CAS No.: 2034433-96-8
M. Wt: 368.45
InChI Key: BDCLDUWZNAXTDJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule with the CAS Number 2034270-18-1 and a molecular weight of 368.45 g/mol. Its molecular formula is C20H20N2O3S . This benzamide derivative features a thiophene heterocycle and a pyridine ring, structural motifs commonly associated with significant pharmacological potential in medicinal chemistry research . The thiophene nucleus is a privileged structure in drug discovery and is known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . Furthermore, structurally similar compounds, such as those based on a thiophene-imidazopyridine core, have been investigated as high-value research tools, including as brain-penetrant positron emission tomography (PET) ligands for targeting specific receptors in the central nervous system . This suggests potential applications for this compound and its analogs in developing imaging agents or in probing biological pathways. The presence of the benzamide group and the 2-methoxyethoxy chain may influence the compound's solubility and its ability to interact with biological targets, making it a versatile intermediate or a candidate for hit-to-lead optimization in various research programs. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-11-12-25-17-8-6-15(7-9-17)20(23)22-14-16-4-2-10-21-19(16)18-5-3-13-26-18/h2-10,13H,11-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCLDUWZNAXTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

  • Esterification of methoxyethoxyethanol with appropriate carboxylic acid derivatives.

  • Formation of the thiophen-2-ylpyridin-3-ylmethyl moiety through a series of reactions involving thiophene and pyridine derivatives.

  • Coupling of the benzamide core with the thiophen-2-ylpyridin-3-ylmethyl group using amide bond formation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene ring to its oxidized derivatives.

  • Reduction: Reduction of the pyridine ring to form pyridine derivatives.

  • Substitution: Replacement of functional groups on the benzamide core with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can yield thiophene-2-carboxylic acid derivatives.

  • Reduction can produce pyridine-3-carboxylic acid derivatives.

  • Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Benzamide Core
  • 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide (): Replaces the methoxyethoxy group with a methyl group and incorporates a thiazole-pyridine system.
  • 4-Chloro-N-(2-methoxyphenyl)benzamide () : A chloro substituent at position 4 and a methoxyphenyl group on the amide nitrogen. The electron-withdrawing chlorine may alter electronic properties, affecting binding affinity compared to the electron-donating methoxyethoxy group .
Heterocyclic Modifications
  • Thieno[2,3-d]pyrimidin-2-yl benzamide derivatives (): Replace the pyridine-thiophene unit with a fused thienopyrimidine system. Such modifications can increase planar surface area, influencing DNA intercalation or enzyme binding .
  • [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide () : Features an imidazopyridine-thiophene hybrid. The imidazole ring introduces basicity, which may enhance blood-brain barrier penetration, as seen in its application as a PET ligand for GABAA receptors .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyethoxy chain in the target compound likely improves aqueous solubility compared to methyl () or chloro () substituents.
  • Metabolic Stability : Thiophene rings (as in and ) are prone to oxidative metabolism, whereas pyridine or imidazole systems () may offer greater stability .

Biological Activity

The compound 4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a benzamide core substituted with a methoxyethoxy group and a thiophenyl-pyridinyl moiety, suggests diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 368.45 g/mol. The presence of various functional groups contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC20H20N2O3SC_{20}H_{20}N_{2}O_{3}S
Molecular Weight368.45 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis typically involves multi-step organic reactions starting from the benzamide core, followed by etherification to introduce the methoxyethoxy group, and coupling reactions to attach the thiophenyl-pyridinyl moiety. Techniques such as palladium-catalyzed cross-coupling are commonly employed for these reactions.

Biological Activity

Preliminary studies indicate that This compound exhibits promising biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Anticancer Properties : Early assays suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity is likely mediated through interactions with specific enzymes or receptors, modulating their activity. The exact molecular targets are under investigation, but the structural features suggest a capacity for binding to critical sites involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their potential applications:

  • A study on benzamide derivatives indicated that modifications similar to those in This compound can enhance biological activity against various targets, including inflammatory mediators .
  • Another research highlighted the importance of structural diversity in benzamide derivatives for achieving desired pharmacological effects, reinforcing the significance of this compound's unique structure.

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